molecular formula C56H62Cl4N8 B12341042 Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

Cat. No.: B12341042
M. Wt: 988.9 g/mol
InChI Key: WODUFXACJCQWBG-UHFFFAOYSA-J
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Description

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride: is a synthetic, halogenated porphyrin compound with the molecular formula C56H62Cl4N8 and a molecular weight of 988.96 . Porphyrins are a group of organic compounds, widely known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is cationic and is used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride typically involves the reaction of pyrrole with an aldehyde in the presence of an acid catalyst to form the porphyrin core. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride is unique due to its cationic nature, which enhances its interaction with negatively charged biological molecules and membranes. This property makes it particularly effective in applications such as photodynamic therapy and as a fluorescent probe .

Properties

Molecular Formula

C56H62Cl4N8

Molecular Weight

988.9 g/mol

IUPAC Name

trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride

InChI

InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57,60H,1-12H3;4*1H/q+4;;;;/p-4

InChI Key

WODUFXACJCQWBG-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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